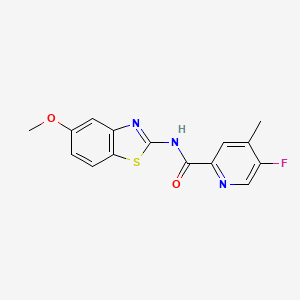

5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-8-5-12(17-7-10(8)16)14(20)19-15-18-11-6-9(21-2)3-4-13(11)22-15/h3-7H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMJHLFPKYQTQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular structure of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide can be represented as follows:

- Molecular Formula : C14H13FN2O2S

- Molecular Weight : 296.33 g/mol

The compound features a fluorine atom, a methoxy group, and a benzothiazole moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives and pyridine carboxamides. The general synthetic route includes:

- Formation of Benzothiazole Derivative : The initial step involves the reaction of 5-methoxy-1,3-benzothiazole with appropriate reagents to introduce functional groups.

- Pyridine Carboxamide Formation : The subsequent reaction with 4-methylpyridine-2-carboxylic acid derivatives leads to the formation of the desired carboxamide.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against influenza viruses such as H5N1 and SARS-CoV-2. In vitro assays demonstrated significant inhibition rates:

| Compound | Virus Type | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|---|

| 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide | H5N1 | 93% | 10 |

| 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide | SARS-CoV-2 | 60% | 10 |

These results indicate that the presence of the fluorine atom enhances the antiviral efficacy of the compound compared to other derivatives lacking this feature .

Antimicrobial Activity

In addition to its antiviral properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest moderate to good efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The mechanism by which 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Viral Entry : The compound may interfere with viral entry mechanisms, thereby preventing replication.

- Targeting Specific Enzymes : It is hypothesized that the compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.

Case Studies

A notable case study involved the evaluation of benzothiazole-based compounds in a clinical setting for their effectiveness against resistant strains of influenza. The study found that compounds similar to 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide demonstrated promising results in reducing viral load in infected cell cultures .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Compound A : 5-Methyl-N-(1,3-Thiazol-2-yl)pyridine-2-carboxamide ()

- Structural Differences : Lacks the 5-fluoro and 5-methoxy substituents.

- Impact : Reduced lipophilicity (ClogP ≈ 1.8 vs. ~2.5 for the target compound) and altered electronic properties due to absence of fluorine. Lower molecular weight (265.3 g/mol vs. 347.4 g/mol) may improve solubility but reduce target affinity .

Compound B : Ethyl 2-[(5-Methoxy-1,3-Benzothiazol-2-yl)thio]propanoate ()

- Structural Differences: Replaces the pyridine-carboxamide with a thioester-linked propanoate.

- Impact : The ester group increases hydrophilicity but reduces stability under physiological conditions. The thioether linkage may confer distinct conformational flexibility compared to the rigid carboxamide bridge in the target compound .

Compound C : Dasatinib ()

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s fluorine and methoxy groups increase ClogP, suggesting improved blood-brain barrier penetration but lower aqueous solubility compared to Compound A .

- Compound B’s ester functionality allows for prodrug strategies, whereas the target compound’s carboxamide provides metabolic stability .

Crystallographic and Computational Insights

- Structural Validation : The target compound’s crystal structure (if resolved) would utilize SHELX for refinement and Mercury for visualization, ensuring accurate bond lengths and angles .

- Packing Similarities : Compared to Compound A, the methoxy and fluorine substituents may alter crystal packing via C–H···F or π-stacking interactions, impacting solubility and stability .

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide, and what intermediates are critical for structural validation?

The compound is typically synthesized via a multi-step reaction. A common approach involves coupling a substituted pyridine-2-carboxylic acid derivative (e.g., 5-fluoro-4-methylpyridine-2-carboxylic acid) with a 5-methoxy-1,3-benzothiazol-2-amine intermediate. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or EDCI/HOBt forms the reactive acyl chloride or active ester, enabling amide bond formation . Key intermediates include the benzothiazole-2-amine precursor and the activated pyridine-carboxylic acid derivative. Purity is validated via HPLC, and intermediates are characterized by NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and confirm the amide linkage (NH resonance at ~10–12 ppm) .

- X-ray Crystallography : Resolves molecular conformation, hydrogen-bonding networks (e.g., N–H···N interactions), and packing motifs. For example, centrosymmetric dimers observed in related benzothiazole derivatives stabilize crystal lattices .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₁₃FN₃O₂S) and detects isotopic patterns for halogens (e.g., ¹⁹F) .

Q. How is preliminary biological activity screened, and what assays are suitable for this compound?

Initial screening involves in vitro assays targeting enzymes or receptors relevant to its structural class (e.g., kinase inhibition or antimicrobial activity). For benzothiazole derivatives, common assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH-coupled assays for dehydrogenase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

- Solubility Enhancement : Co-solvent systems (e.g., DMSO/PEG 400) or nanoformulation .

- Metabolic Stability : LC-MS/MS analysis of plasma metabolites to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy on benzothiazole) to improve bioavailability while retaining activity .

Q. What experimental designs optimize the yield of the amide coupling step in synthesis?

Critical factors include:

- Activation Method : EDCI/HOBt vs. SOCl₂. EDCI minimizes side reactions compared to acyl chlorides .

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity but may require inert atmospheres to prevent hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine ensures complete conversion .

- Temperature Control : Reactions at 0–5°C reduce racemization; gradual warming to room temperature improves kinetics .

Q. How can computational methods guide the analysis of this compound’s binding interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., PFOR in anaerobic microbes) by simulating interactions with the benzothiazole and pyridine moieties .

- MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., hydrogen bonds between the amide group and active-site residues) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to prioritize synthetic targets .

Data Interpretation & Contradictions

Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data for this compound?

- Validate Hydrogen Bonding : X-ray data may show intermolecular N–H···N bonds, while NMR might not detect these in solution. Use variable-temperature NMR to probe dynamic interactions .

- Tautomerism Checks : For thiazole derivatives, DFT calculations (e.g., Gaussian) can predict dominant tautomeric forms in solution vs. solid state .

Q. What strategies differentiate between off-target effects and true mechanism of action in biological studies?

- Counter-Screening : Test against structurally related but inactive analogs to rule out non-specific effects .

- Gene Knockdown : CRISPR/Cas9 silencing of putative targets (e.g., PFOR) to confirm on-target activity .

- Proteomic Profiling : LC-MS-based pull-down assays identify binding partners in cell lysates .

Methodological Resources

- Synthetic Protocols : Refer to controlled copolymerization strategies for optimizing reaction yields .

- Crystallography : Use centrosymmetric dimer data from related benzothiazoles to refine unit cell parameters .

- Biological Assays : Adapt protocols from studies on nitazoxanide derivatives, which share mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.